molecular formula C10H14BrNO2 B1373499 2-Bromo-4,5-diethoxyaniline CAS No. 1094359-78-0

2-Bromo-4,5-diethoxyaniline

Cat. No. B1373499
CAS RN: 1094359-78-0
M. Wt: 260.13 g/mol
InChI Key: WPDSDLICUNOIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,5-diethoxyaniline is a chemical compound with the molecular formula C10H14BrNO2 . It has a molecular weight of 260.13 .


Molecular Structure Analysis

The InChI code for 2-Bromo-4,5-diethoxyaniline is 1S/C10H14BrNO2/c1-3-13-9-5-7 (11)8 (12)6-10 (9)14-4-2/h5-6H,3-4,12H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Bromo-4,5-diethoxyaniline is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Organic Synthesis

2-Bromo-4,5-diethoxyaniline: is a valuable intermediate in organic synthesis. Its bromine atom and amine group make it a versatile precursor for constructing complex molecules. It can undergo palladium-catalyzed coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form biaryl structures or to introduce various substituents at the nitrogen atom, which are prevalent in pharmaceuticals and agrochemicals .

Material Science

In material science, this compound can be used to synthesize novel polymers with specific optical properties. The diethoxy groups may contribute to the solubility and processability of the resulting polymers, which could be applied in the development of organic light-emitting diodes (OLEDs) or as part of solar cell materials .

Proteomics Research

2-Bromo-4,5-diethoxyaniline: has potential applications in proteomics research. It can be used to modify proteins or peptides, introducing a bromine atom that can be further transformed into other functional groups, aiding in protein structure determination and function analysis .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of various drug candidates. Its structure can be incorporated into molecules designed to interact with biological targets, such as enzymes or receptors, potentially leading to the development of new therapeutic agents .

Catalysis

The aniline moiety of 2-Bromo-4,5-diethoxyaniline can act as a ligand in catalysis. It can bind to metals and facilitate important chemical transformations, which is crucial in the field of green chemistry for developing more efficient and sustainable processes .

Sensing Technology

Due to its electronic properties, 2-Bromo-4,5-diethoxyaniline could be utilized in the design of chemical sensors. The compound could be part of a sensing material that changes its optical or electrical properties in the presence of specific analytes, such as metal ions or organic molecules .

Dye and Pigment Industry

The compound’s structure is conducive to the formation of dyes and pigments. After further functionalization, it can be used to create colorants with specific absorption properties for use in textiles, inks, and coatings .

Environmental Science

2-Bromo-4,5-diethoxyaniline: might be used in environmental science to develop novel adsorbents for pollutant removal. The bromine and amine groups can interact with various contaminants, aiding in their capture and removal from water or air .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the use of 2-Bromo-4,5-diethoxyaniline are not specified in the search results. As it is currently used for research purposes , it may continue to be used in various scientific studies to explore its properties and potential applications.

properties

IUPAC Name

2-bromo-4,5-diethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2/h5-6H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDSDLICUNOIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)N)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.